molecular formula C11H21N5O6 B8138525 t-Butoxycarbonylnitroarginine

t-Butoxycarbonylnitroarginine

Cat. No. B8138525
M. Wt: 319.31 g/mol
InChI Key: DCUQRNAKJBVFDN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-Butoxycarbonylnitroarginine is a useful research compound. Its molecular formula is C11H21N5O6 and its molecular weight is 319.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality t-Butoxycarbonylnitroarginine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about t-Butoxycarbonylnitroarginine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Peptide Synthesis and Analysis : A study by Vairamani et al. (1990) demonstrated the analysis of t-butyloxycarbonyl-protected peptides, including thermally labile amino acids like arginine under specific conditions, highlighting its application in peptide chemistry (Vairamani et al., 1990). Similarly, Sakakibara et al. (1969) presented a method for synthesizing t-amyloxycarbonyl- and t-butyloxycarbonyl-amino acids, further emphasizing its role in peptide synthesis (Sakakibara et al., 1969).

  • Biological Functions and Health Applications : Fu et al. (2005) explored dietary L-arginine supplementation, suggesting its role in reducing fat mass and improving metabolic functions, with t-Butoxycarbonylnitroarginine potentially playing a part in these processes (Fu et al., 2005). Reynolds et al. (1988) discussed arginine supplementation and its enhancement of T-lymphocyte activation and antitumor immunity, indicating potential immunological applications of related compounds (Reynolds et al., 1988).

  • Chemical and Analytical Applications : Tarbell et al. (1972) demonstrated the use of di-t-butyl dicarbonate and di-t-butyl dithiol dicarbonate for preparing N-t-butoxycarbonyl derivatives, showcasing its utility in chemical synthesis (Tarbell et al., 1972). Klöpfer et al. (2011) studied the reaction of methylglyoxal with arginine to form various products, including modifications involving t-butoxycarbonyl, highlighting its significance in chemical reactions under physiological conditions (Klöpfer et al., 2011).

properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonyl-nitroamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)15(16(20)21)7(8(17)18)5-4-6-14-9(12)13/h7H,4-6H2,1-3H3,(H,17,18)(H4,12,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUQRNAKJBVFDN-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C(CCCN=C(N)N)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H](CCCN=C(N)N)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-N-nitro-L-arginine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
t-Butoxycarbonylnitroarginine
Reactant of Route 2
Reactant of Route 2
t-Butoxycarbonylnitroarginine
Reactant of Route 3
t-Butoxycarbonylnitroarginine
Reactant of Route 4
t-Butoxycarbonylnitroarginine
Reactant of Route 5
t-Butoxycarbonylnitroarginine
Reactant of Route 6
Reactant of Route 6
t-Butoxycarbonylnitroarginine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.